Diflorasone 21-propionate

Impurity profiling HPLC resolution Stability-indicating method

Diflorasone 21-propionate (CAS 541502-98-1), systematically designated as Halobetasol Propionate Impurity 2, is a fully characterized synthetic fluorinated corticosteroid derivative with the molecular formula C₂₅H₃₂F₂O₆ and a molecular weight of 466.52 g/mol. It serves exclusively as a reference standard for the identification, quantification, and control of related substances in halobetasol propionate active pharmaceutical ingredient (API) and finished topical dosage forms.

Molecular Formula C18H23BrO2
Molecular Weight 354.3 g/mol
Cat. No. B13416119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone 21-propionate
Molecular FormulaC18H23BrO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O
InChIInChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D
InChIKeySORISAYAZBCIQH-FVFZCYSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diflorasone 21-Propionate Reference Standard – Procurement-Relevant Identity and Analytical Profile for Halobetasol Impurity Testing


Diflorasone 21-propionate (CAS 541502-98-1), systematically designated as Halobetasol Propionate Impurity 2, is a fully characterized synthetic fluorinated corticosteroid derivative with the molecular formula C₂₅H₃₂F₂O₆ and a molecular weight of 466.52 g/mol [1]. It serves exclusively as a reference standard for the identification, quantification, and control of related substances in halobetasol propionate active pharmaceutical ingredient (API) and finished topical dosage forms [2]. The compound is supplied with detailed characterization data—including HPLC chromatograms, MS spectra, and NMR data—compliant with ICH and pharmacopeial guidelines, and is suitable for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions .

Why Generic Halobetasol Impurity Standards Cannot Substitute for Diflorasone 21-Propionate in Regulatory and Stability-Indicating Methods


Halobetasol propionate formulations may contain up to six structurally distinct process-related and degradation impurities, each requiring a specific, fully characterized reference standard for unambiguous identification and quantification [1]. Substituting diflorasone 21-propionate with an alternative impurity standard—such as the 21-acetate or 21-mesylate analog—compromises method specificity because each impurity possesses a unique chromatographic retention factor, distinct mass spectral fragmentation pattern, and different stability-indicating relevance [2]. Regulatory submissions (ANDA/DMF) demand impurity standards traceable to the specific synthetic route and degradation pathway of halobetasol propionate; using an incorrect impurity standard risks misidentification, inaccurate impurity profiling, and potential rejection by regulatory bodies [3]. The quantitative evidence below establishes the measurable, comparative basis for why diflorasone 21-propionate must be specified and procured as a discrete reference material [4].

Diflorasone 21-Propionate – Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Chromatographic Resolution Superiority: Diflorasone 21-Propionate vs. Co-Eluting Halobetasol Impurity Pairs

In the validated stability-indicating HPLC method of Nalwade et al. (2015), the resolution (Rs) between halobetasol propionate and each of its six related impurities—including diflorasone 21-propionate—was consistently >2.0 for all compound pairs [1]. This baseline resolution exceeds the ICH Q2(R1) minimum requirement of Rs >1.5 and enables unambiguous peak assignment and accurate quantification of diflorasone 21-propionate at the 0.01% detection threshold and 0.03% quantification threshold relative to the halobetasol propionate test concentration [2]. The method's %RSD for precision was <2.0 across all six impurities, confirming that diflorasone 21-propionate can be reproducibly resolved from structurally similar analogs such as diflorasone 17-propionate and diflorasone 21-acetate-17-propionate [1].

Impurity profiling HPLC resolution Stability-indicating method

Structural Differentiation: C-21 Propionate Ester vs. 21-Chloro, 21-Acetate, and 21-Mesylate Halobetasol Impurities

Diflorasone 21-propionate is structurally defined as (6α,11β,16β)-6,9-difluoro-11,17-dihydroxy-16-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione, bearing a propionate ester at the C-21 position [1]. This differentiates it from: (i) Halobetasol Propionate Impurity C (11-Propionate 21-Chloro Diflorasone, CAS 181527-42-4), which has a chlorine atom at C-21 and a propionate ester at C-11 ; (ii) Halobetasol Propionate Impurity B (21-Acetate 17-Propionate Diflorasone, CAS 79861-38-4), which carries an acetate ester at C-21 and a propionate ester at C-17 [2]; and (iii) Diflorasone 17-Propionate 21-Mesylate (CAS 84509-92-2), which has a mesylate group at C-21 . The C-21 propionate functionality confers a molecular weight of 466.52 g/mol and a predicted logP distinct from the 21-chloro (MW 484.97) and 21-acetate (MW 508.5) analogs, yielding unique chromatographic and mass spectrometric signatures [1].

Structural elucidation Impurity synthesis Process-related impurity

Stability-Indicating Marker: Threshold-Controlled Degradation Product in Halobetasol Propionate Formulations

US Patent Application 20170283455 explicitly identifies diflorasone 21-propionate (Formula II, R = ethyl) as a degradation impurity generated in halobetasol propionate topical compositions when specific solvents are employed during manufacturing [1]. The patent establishes quantitative threshold limits for this impurity: content must not exceed 2.0% w/w based on total composition weight, with preferred limits of ≤1.0% w/w and more preferably ≤0.5% w/w to ensure formulation stability [2]. This regulatory-driven threshold creates a direct, quantifiable procurement requirement: laboratories must obtain a certified diflorasone 21-propionate reference standard capable of accurately quantifying this impurity at or below the 0.5% w/w threshold to demonstrate compliance with stability specifications [1].

Pharmaceutical stability Degradation marker Formulation stability

Regulatory Traceability: USP/EP Pharmacopeial Compliance vs. Non-Pharmacopeial Impurity Reference Standards

Multiple commercial suppliers of diflorasone 21-propionate explicitly offer traceability against USP or EP pharmacopeial standards as part of their certificate of analysis [1]. This traceability is criterial for ANDA and DMF submissions, where regulatory agencies require demonstrated linkage of impurity reference standards to officially recognized pharmacopeial monographs [2]. In contrast, certain halobetasol impurities—such as Halobetasol Propionate Impurity 7 or Impurity 10—are not designated as USP impurities and lack a formal pharmacopeial monograph, limiting their acceptability in regulatory filings . The availability of diflorasone 21-propionate with full pharmacopeial traceability provides a documented chain of custody and characterization that non-pharmacopeial impurity standards cannot offer, reducing the risk of ANDA deficiency letters or refuse-to-file decisions [1].

Pharmacopeial compliance Reference standard traceability ANDA submission

Purity Specification: ≥95% vs. >99% – Impact on Quantitative Impurity Determination Accuracy

Commercially available diflorasone 21-propionate reference standards exhibit a range of certified purity specifications depending on supplier: ≥95% purity (e.g., BOC Sciences for Impurity C analog) vs. 99% purity for dedicated diflorasone 21-propionate lots offered by suppliers such as SynZeal and Pharmaffiliates [1][2]. The 4% absolute purity differential between a ≥95% standard and a 99% standard introduces a systematic bias in quantitative impurity determination, particularly when quantifying at threshold levels as low as 0.01%–0.03% relative to the API test concentration . Using a 95% purity reference standard to quantify an impurity at the 0.5% w/w patent threshold could produce a measurement error of approximately 0.02% w/w attributable solely to standard purity uncertainty, which is unacceptably large relative to the quantification threshold .

Reference standard purity Impurity quantification Mass balance

Multi-Supplier Availability and Price Competition vs. Single-Source Halobetasol Impurity Standards

Diflorasone 21-propionate (CAS 541502-98-1) is stocked by at least six independent commercial suppliers—including Veeprho (Cat. VE0014851), SynZeal (Cat. SZ-H011009), Pharmaffiliates (Cat. PA 08 0261006), CymitQuimica, Biozol, and Axios Research—with in-stock status explicitly confirmed [1]. In contrast, certain halobetasol impurities such as Halobetasol Propionate Impurity 7 and Impurity 10 are listed without assigned CAS numbers and are available from only one or two niche suppliers . Multi-supplier availability reduces single-source dependency risk, enables competitive price benchmarking, and shortens procurement lead times—factors that are operationally significant for QC laboratories requiring uninterrupted reference standard supply for routine batch release testing [1].

Supply chain Procurement risk Reference standard availability

Diflorasone 21-Propionate – Best-Fit Procurement Scenarios Based on Quantified Differentiation Evidence


ANDA/DMF Submission: Pharmacopeially Traceable Impurity Standard for Halobetasol Propionate Related Substances Testing

Regulatory affairs and analytical development teams preparing ANDA or DMF submissions for generic halobetasol propionate topical products require a diflorasone 21-propionate reference standard that is fully characterized with certificate of analysis demonstrating traceability to USP or EP pharmacopeial standards [1]. The validated HPLC method of Nalwade et al. (2015) confirms that this impurity can be detected at 0.01% and quantified at 0.03% with resolution >2.0 from the parent API, satisfying ICH Q2(R1) validation criteria for specificity, sensitivity, and precision [2]. Procurement of this standard—rather than a non-pharmacopeial or structurally dissimilar analog—supports the demonstration of method suitability in the ANDA submission and reduces the probability of regulatory deficiency findings related to impurity identification and control [1].

Formulation Stability Studies: Quantifying the Patent-Specified Degradation Marker at ≤0.5% w/w Threshold

Formulation scientists conducting ICH-prescribed stability studies on halobetasol propionate creams, ointments, and lotions must quantify diflorasone 21-propionate as a degradation marker per US Patent 20170283455, which specifies an impurity content limit of ≤1.0% w/w (preferred) or ≤0.5% w/w (more preferred) in the topical composition [3]. A 99% purity reference standard enables accurate quantification at these low thresholds, minimizing systematic bias that could lead to false stability failure or unjustified batch rejection [4]. The multi-supplier availability (≥6 vendors) ensures uninterrupted access to this critical reference material throughout the stability study duration, which may span 24–36 months [5].

QC Batch Release Testing: Routine Impurity Profiling with Robust Supply Chain Continuity

Quality control laboratories performing routine batch release testing of halobetasol propionate API and finished dosage forms require a reliable, continuously available diflorasone 21-propionate reference standard to maintain compliance with approved regulatory specifications [1]. The compound's availability from at least six independent commercial suppliers with confirmed in-stock status reduces single-source supply risk and enables competitive procurement pricing, which is particularly relevant for high-volume testing programs [5]. The structural uniqueness of the C-21 propionate ester—differentiated from the C-21 chloro, C-21 acetate, and C-21 mesylate analogs by molecular weight, retention time, and MS fragmentation—ensures unambiguous peak assignment in multi-impurity chromatographic methods, preventing misidentification errors in batch release decisions [2].

Synthetic Route Development and Process Optimization: Impurity Fate and Control Mapping

Process chemistry teams developing or optimizing halobetasol propionate synthetic routes require diflorasone 21-propionate as a reference marker to track the formation of this specific process-related impurity arising from C-21 esterification or base-catalyzed degradation during manufacturing [3]. The patent disclosure linking this impurity to specific solvent choices during formulation provides a direct rationale for its targeted monitoring during process development, scale-up, and process validation [3]. Using the correct C-21 propionate reference standard—rather than a surrogate impurity—ensures that the impurity fate mapping accurately reflects the authentic process impurity profile, supporting Quality by Design (QbD) and Design of Experiments (DoE) approaches to impurity control [1].

Quote Request

Request a Quote for Diflorasone 21-propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.